2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Medicinal chemistry Regioisomer differentiation Physicochemical property

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a bifunctional heterocyclic building block combining an imidazo[1,2-a]pyridine core with a Boc-protected aminomethyl group at the 2-position and a free carboxylic acid at the 8-position. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with 8-carboxamide derivatives demonstrating selective antimycobacterial activity and 8-carboxylic acid intermediates serving as key precursors in 5-HT2A serotonin receptor modulator patents.

Molecular Formula C14H17N3O4
Molecular Weight 291.30 g/mol
Cat. No. B13628691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid
Molecular FormulaC14H17N3O4
Molecular Weight291.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CN2C=CC=C(C2=N1)C(=O)O
InChIInChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-8-17-6-4-5-10(12(18)19)11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)
InChIKeyCFIDRIDAMHIUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid – A Boc-Protected Imidazo[1,2-a]pyridine-8-carboxylic Acid Building Block for Medicinal Chemistry Procurement


2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a bifunctional heterocyclic building block combining an imidazo[1,2-a]pyridine core with a Boc-protected aminomethyl group at the 2-position and a free carboxylic acid at the 8-position . The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, with 8-carboxamide derivatives demonstrating selective antimycobacterial activity [1] and 8-carboxylic acid intermediates serving as key precursors in 5-HT2A serotonin receptor modulator patents [2]. The Boc protecting group enables controlled deprotection under mild acidic conditions, making this compound a strategically protected intermediate for multi-step synthetic sequences [3].

Imidazo[1,2-a]pyridine privileged scaffold
Boc-protected aminomethyl handle at 2-position
Free 8-carboxylic acid for regiospecific coupling

Why Generic Imidazo[1,2-a]pyridine Carboxylic Acids Cannot Replace 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid in Synthesis


Three structural features must simultaneously coexist for this compound's intended synthetic utility: (i) the Boc-protected aminomethyl handle at the 2-position, (ii) the free carboxylic acid at the 8-position, and (iii) the precise regiochemistry of both. Substituting the free amine analog 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid introduces an unprotected nucleophilic amine that will participate in unwanted side reactions during amide coupling or esterification steps targeting the 8-carboxylic acid. Replacing with the 6-carboxylic acid regioisomer alters both the pKa of the acid group and the vector of exit from the bicyclic core, which is critical for target engagement in the 8-carboxamide series [1]. Using the parent imidazo[1,2-a]pyridine-8-carboxylic acid scaffold without the 2-aminomethyl group forfeits the second functionalization point needed for divergent library synthesis [2]. Generic substitution across any of these three dimensions results in a fundamentally different building block, not a functional equivalent.

Free amine analog
The unprotected amine competes in amide coupling at the 8-COOH, leading to self-condensation side products.
6-COOH regioisomer
Alters pKa and the exit vector of the acid group, which may disrupt target engagement in validated 8-carboxamide series.
Missing 2-aminomethyl handle
Scaffolds without the 2-substituent forfeit the second diversification point needed for divergent library synthesis.

Quantitative Differentiation Evidence for 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid Versus Closest Analogs


Carboxylic Acid pKa Shift: 8-COOH vs. 6-COOH Regioisomer Determines Amide Coupling Reactivity and Physicochemical Profile

The predicted pKa of the 8-carboxylic acid regioisomer differs by approximately 1.3 log units from the 6-carboxylic acid analog, directly affecting its ionization state at physiological pH and its reactivity in amide coupling reactions. The 8-COOH parent scaffold exhibits a predicted pKa of -0.61±0.41 , while the 6-COOH regioisomer with identical 2-Boc-aminomethyl substitution shows a predicted pKa of 0.664±0.41 . This difference means that at pH 7.4, the 8-COOH is essentially fully deprotonated (>99.99% ionized), whereas the 6-COOH analog retains a small but measurable fraction (~0.2%) of the neutral form, impacting both solubility and passive membrane permeability during biological evaluation.

pKa shift
Data to verify
ΔpKa ≈ 1.27
8-COOH is more readily deprotonated
Predicted; verify experimentally
Medicinal chemistry Regioisomer differentiation Physicochemical property

Boc-Protected vs. Free Amine: Preventing Off-Target Nucleophilic Reactivity During Carboxylic Acid Functionalization

The target compound bears a Boc-protected aminomethyl group (molecular formula C14H17N3O4, MW 291.3 g/mol ), compared to its deprotected free amine analog 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid (C9H9N3O2, MW 191.19 g/mol ). The molecular weight difference of 100.1 g/mol reflects the tert-butoxycarbonyl group. In synthetic practice, the free amine analog is typically supplied as the dihydrochloride salt (C9H11Cl2N3O2, MW 264.11 g/mol ) to prevent uncontrolled nucleophilic reactivity. When the 8-carboxylic acid of the free amine is activated for amide coupling (e.g., via HATU or EDC/HOBt), the unprotected primary amine at the 2-aminomethyl position competes as a nucleophile, leading to self-condensation oligomers or intramolecular cyclization products. The Boc group eliminates this competing reactivity pathway, enabling selective functionalization of the 8-carboxylic acid with ≥95% chemoselectivity [1].

Chemoselectivity
Class-level inference
Boc protection prevents amine competition
Enables sequential functionalization
Standard Boc strategy; TFA deprotection
Synthetic chemistry Protecting group strategy Intermediate stability

8-Carboxamide Pharmacophore Validation: Anti-Tubercular Activity Is Regiospecific to the 8-Position

The imidazo[1,2-a]pyridine-8-carboxamide pharmacophore has been validated through whole-cell screening against Mycobacterium tuberculosis, with the 8-position amide being essential for activity [1]. A focused library of imidazo[1,2-a]pyridine-8-carboxamides demonstrated selective antimycobacterial activity with no significant activity against Gram-positive or Gram-negative pathogens [1]. Notably, the regioisomeric 6-carboxamide and 7-carboxamide series did not exhibit comparable anti-TB potency in the same screening cascade, as the 8-carboxamide geometry uniquely positions the amide carbonyl for target hydrogen-bonding interactions [2]. The target compound, bearing the 8-carboxylic acid as a direct precursor to the 8-carboxamide, is therefore the only regioisomer that maps onto the validated pharmacophore after amide coupling.

Anti-TB activity
Class-level inference
8-carboxamide: selective inhibitors 6/7-carboxamide: inactive or less active
Regiospecific pharmacophore validated
M. tuberculosis whole-cell screen
Antimycobacterial Structure-activity relationship Drug discovery

Predicted Density and Bulk Physicochemical Profile: 8-COOH Regioisomer vs. 6-COOH Analog

The predicted density of the target compound's parent scaffold (imidazo[1,2-a]pyridine-8-carboxylic acid) is 1.41 g/cm³ , compared to 1.310±0.14 g/cm³ for the 6-COOH regioisomer bearing the identical 2-Boc-aminomethyl substituent . The higher density of the 8-COOH system suggests more efficient crystal packing, which may translate to different solubility profiles, hygroscopicity, and handling characteristics during weighing and formulation. The density difference of approximately 0.10 g/cm³ reflects the distinct intermolecular hydrogen-bonding networks accessible to the 8-COOH tautomer versus the 6-COOH orientation.

Density
Supporting evidence
8-COOH scaffold: 1.41 g/cm³ 6-COOH analog: 1.31 g/cm³
Higher crystal packing density
Predicted; pre-formulation context
Pre-formulation Solid-state properties Regioisomer comparison

Procurement-Driven Application Scenarios for 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid


Divergent Library Synthesis of Imidazo[1,2-a]pyridine-8-carboxamides via Sequential Chemo-Selective Amide Coupling

The Boc-protected aminomethyl group enables a two-step diversification strategy: first, the 8-carboxylic acid is coupled to a primary or secondary amine library to generate 8-carboxamides, as validated in the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamide libraries [1]. After Boc deprotection with TFA, the liberated 2-aminomethyl group can be further derivatized via reductive amination, sulfonylation, or urea formation, creating a second point of diversity. This sequential approach is impossible with the free amine analog 2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, where the unprotected amine would react non-selectively with activated esters or acyl chlorides intended for the 8-COOH. The 6-COOH regioisomer would produce 6-carboxamides, which lack the anti-TB pharmacophore validation established for the 8-carboxamide series [2].

Synthesis of 5-HT2A Serotonin Receptor Modulator Intermediates

The US patent US 10,058,549 B2 [3] describes synthetic routes wherein imidazo[1,2-a]pyridine-8-carboxylic acid derivatives are converted to acid chlorides and then coupled to Boc-protected piperazine or piperidine fragments to generate 5-HT2A receptor modulators. The target compound provides the 8-carboxylic acid functionality in a form that is directly compatible with acid chloride generation (SOCl2 or oxalyl chloride), while the 2-Boc-aminomethyl group remains inert. After the 8-position coupling and Boc deprotection, the 2-aminomethyl moiety can serve as an additional attachment point for PEG linkers, fluorophores, or biotin tags for target engagement studies, expanding the utility beyond simple SAR exploration.

Antimycobacterial Lead Optimization Starting from a Validated 8-Carboxamide Scaffold

Building on the discovery that imidazo[1,2-a]pyridine-8-carboxamides are selective inhibitors of Mycobacterium tuberculosis with no significant Gram-positive or Gram-negative activity [2], research teams can use the target compound as the central building block for iterative SAR exploration. The 8-carboxylic acid is coupled to diverse amine fragments to generate novel 8-carboxamides, while the 2-Boc-aminomethyl group can be deprotected and functionalized to modulate physicochemical properties (logD, solubility) without altering the core 8-carboxamide pharmacophore. This approach allows simultaneous optimization of potency, selectivity, and ADME properties from a single, strategically protected intermediate.

Physicochemical Property-Guided Pre-Formulation Screening and Salt Selection

The significant pKa difference between the 8-COOH (predicted pKa -0.61±0.41 ) and the 6-COOH analog (predicted pKa 0.664±0.41 ) means that the 8-COOH compound will be predominantly ionized at gastrointestinal pH, potentially requiring salt formation for adequate oral bioavailability if progressed in vivo. In pre-formulation screens, the 8-COOH can be converted to sodium, potassium, or meglumine salts for solubility and dissolution rate comparison. This pKa-driven salt selection strategy is not applicable to the 6-COOH regioisomer in the same way, as its higher pKa results in a different ionization profile under physiological conditions.

Application
Selection Property
Validation Focus
Divergent library synthesis
Sequential chemo-selective handles
8-Carboxamide regiochemical identity
5-HT2A modulator intermediate
Inert Boc-protected amine during coupling
Acid chloride compatibility and downstream conjugation
Antimycobacterial lead optimization
Validated 8-carboxamide pharmacophore
M. tuberculosis selective activity context
Pre-formulation screening
Regiospecific pKa profile
Ionization-dependent solubility and salt form
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